

Physical properties and stability of di-boc-triflylguanidine

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Compound of Interest

Compound Name:	1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine
Cat. No.:	B050915

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An In-depth Technical Guide to N,N'-Di-Boc-N"-triflylguanidine: Physical Properties and Stability

N,N'-Di-Boc-N"-triflylguanidine, often referred to as Goodman's Reagent, is a highly efficient and reactive guanidinating agent used extensively in organic synthesis.^{[1][2]} Its utility is particularly noted in the preparation of complex molecules, including peptides and peptidomimetics, where the introduction of a guanidine moiety is a critical step.^{[3][4]} This reagent's high reactivity allows for the facile conversion of primary and secondary amines, even those that are sterically hindered or weakly nucleophilic, into their corresponding protected guanidines under mild conditions.^{[1][5]} The tert-butoxycarbonyl (Boc) protecting groups mask the basicity of the guanidine functional group and can be readily removed under acidic conditions, offering a strategic advantage in orthogonal synthesis schemes.^{[4][6]}

This technical guide provides a comprehensive overview of the physical properties, stability, and key experimental protocols related to N,N'-Di-Boc-N"-triflylguanidine for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical characteristics of N,N'-Di-Boc-N"-triflylguanidine are summarized below. The compound is typically a white to off-white solid and is soluble in several common organic solvents.^{[7][8]}

Property	Value	Reference
CAS Number	207857-15-6	[2]
Molecular Formula	<chem>C12H20F3N3O6S</chem>	[2] [7]
Molecular Weight	391.36 g/mol	[2]
Appearance	Solid	
Melting Point	113-115 °C (decomposes)	[9]
Solubility	Soluble in dichloromethane (CH ₂ Cl ₂), tetrahydrofuran (THF), dimethylformamide (DMF). [7] [10] Limited solubility in water. [8]	
Density	1.36 g/cm ³	[9]

Spectral Data

Spectroscopic data is crucial for the characterization and purity assessment of N,N'-Di-Boc-N''-triflylguanidine.

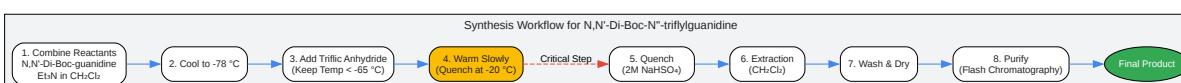
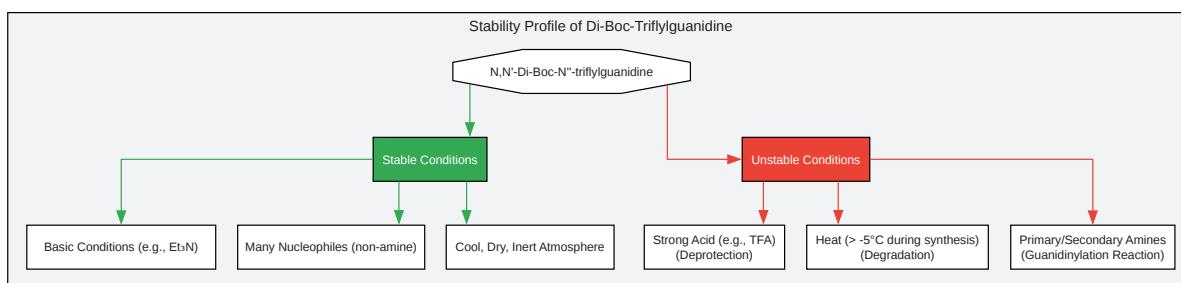
Spectral Data	Description	Reference
¹ H NMR & ¹³ C NMR	Spectra available for the precursor, N,N'-di-Boc-guanidine, which can serve as a reference.[11] Spectra for the final product confirm its structure.[12]	
Infrared (IR) Spectroscopy	The IR spectrum of the related di-Boc-agmatine isocyanate shows a characteristic isocyanate stretch at 2,265 cm ⁻¹ .[12] For Boc-protected compounds, strong C=O absorption peaks are typically observed around 1740-1795 cm ⁻¹ .[13]	
Mass Spectrometry (FAB-MS)	For the related N,N'-di-Cbz-N''-triflylguanidine, m/z values of 484 (M+Na) ⁺ and 462 (M+H) ⁺ have been reported.[3]	
Elemental Analysis	Calculated for C ₁₂ H ₂₀ F ₃ N ₃ O ₆ S: C, 36.83%; H, 5.15%; N, 10.74%. Found: C, 36.93%; H, 5.21%; N, 10.66%. ^[7]	

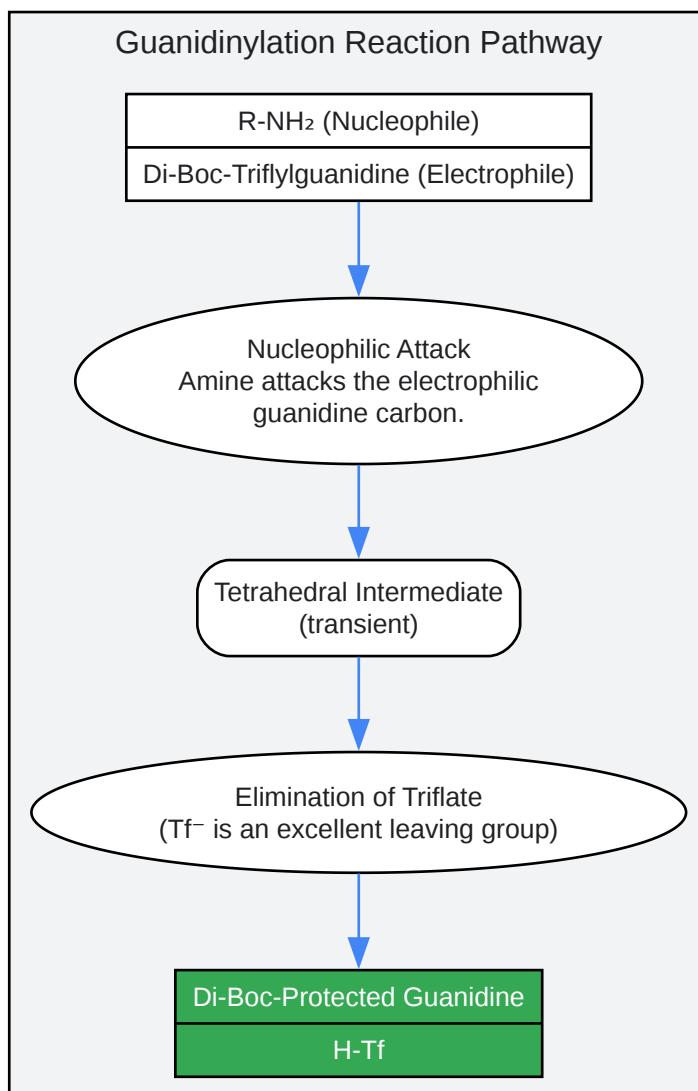
Stability Profile

The stability of N,N'-Di-Boc-N''-triflylguanidine is a critical consideration for its storage and use in synthesis.

- **Thermal Stability:** The compound is sensitive to heat. During its synthesis, if the reaction temperature is allowed to rise above -5°C or the reaction time is extended beyond 4 hours, it can degrade to N-mono-Boc-N''-triflylguanidine.^[7] It has a reported melting point with decomposition at approximately 113-115 °C.^[9]

- pH Stability: The Boc protecting groups are labile under acidic conditions and are typically removed using trifluoroacetic acid (TFA).^[6] This lability is a key feature of its use in orthogonal protecting group strategies.^[6] Conversely, the Boc group is generally stable to hydrolysis under basic conditions and in the presence of many nucleophiles.^[14]
- Reactivity: As a potent guanidinating agent, it is highly reactive towards nucleophiles, particularly primary and secondary amines.^[5] This high reactivity makes it effective for guanidinating even weakly nucleophilic substrates.^[4]





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